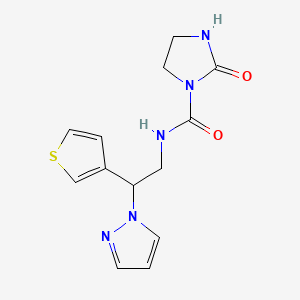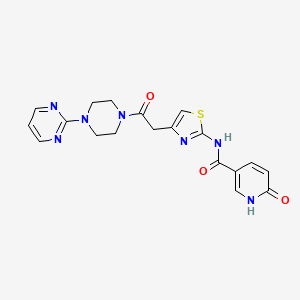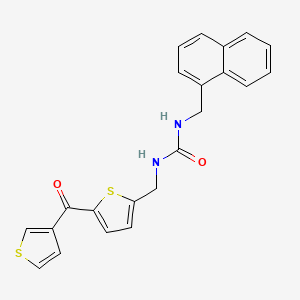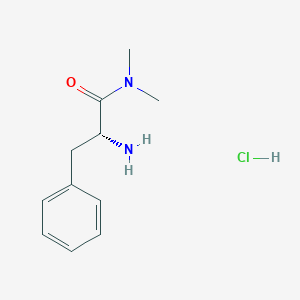![molecular formula C12H16ClFN2O B2920481 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine CAS No. 2201998-51-6](/img/structure/B2920481.png)
5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C12H16ClFN2O and its molecular weight is 258.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon-carbon bond formation.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound may play a role, is known to depend on factors such as reaction conditions and the stability of the organoboron reagent .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O/c1-16-4-2-9(3-5-16)8-17-12-11(14)6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCHACXTOTTZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)
![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)


![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)


![5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2920421.png)
